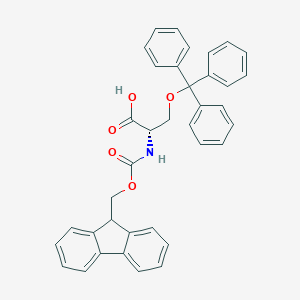

Fmoc-Ser(Trt)-OH

Descripción general

Descripción

Fmoc-Ser(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-serine (triphenylmethyl) ester, is a derivative of serine used in peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the triphenylmethyl (Trt) group at the hydroxyl side chain. These protecting groups are crucial in solid-phase peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(Trt)-OH typically involves the protection of the serine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group of serine is then protected using the triphenylmethyl chloride in the presence of a base like pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protecting groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure it meets the required specifications .

Análisis De Reacciones Químicas

Epimerization During Coupling Reactions

Fmoc-Ser(Trt)-OH exhibits significant epimerization (racemization) under standard peptide coupling conditions, particularly when activated by carbodiimide or uranium-based reagents.

Table 1: Epimerization of this compound Under Different Coupling Conditions

| Coupling Reagent(s) | Base | Solvent | Epimerization (%) |

|---|---|---|---|

| HATU/HOAt | NMM | DMF | 2.2–11.4 |

| HATU | DIEA | NMP | 15.0–21.2 |

| DIC/Oxyma | – | THF | <0.2 |

Key Findings :

- HATU/NMM in DMF/NMP induces up to 21.2% epimerization due to prolonged exposure to basic conditions, which promote α-carbon racemization .

- DIC/Oxyma minimizes racemization (<0.2%) by avoiding strong bases .

β-Elimination Under Basic Conditions

The Trt-protected serine side chain undergoes β-elimination during Fmoc deprotection or coupling, forming dehydroalanine derivatives.

Table 2: β-Elimination of this compound

| Condition | β-Elimination (%) | Major Side Product |

|---|---|---|

| HATU/NMM (8.8 equiv, 12 h, NMP) | 59.4 | Fmoc-dehydroalanine-Pro-Gly-Hex-OH |

| DIEA (12 equiv, 3 h, DMF) | 90.0 | Dehydroaminobutyrate derivatives |

Mechanism : Base-mediated abstraction of the β-hydrogen leads to elimination of the Trt-O group, forming a reactive α,β-unsaturated carbonyl intermediate .

Coupling Efficiency and Side Reactions

The steric bulk of the Trt group reduces coupling efficiency compared to smaller protecting groups (e.g., tBu).

Table 3: Coupling Yields of this compound

| Resin | Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pro-Gly-Hex (Rink) | HATU/HOAt/NMM | 75.1 | 85.3 |

| Wang (acid-labile) | DIC/Oxyma | 98.6 | 99.1 |

Notes :

- HATU/HOAt achieves moderate yields but risks epimerization and β-elimination .

- DIC/Oxyma in low-polarity solvents (e.g., THF) maximizes yield and purity .

Stability During Fmoc Deprotection

The Trt group remains stable under standard Fmoc deprotection conditions (20% piperidine/DMF), but prolonged exposure to bases like NMM accelerates β-elimination .

Table 4: Stability of this compound in Basic Media

| Base | Time (h) | Stability (%) |

|---|---|---|

| Piperidine | 0.5 | 99.8 |

| NMM | 3 | 40.6 |

Comparative Analysis with Glycosylated Analogs

This compound shows divergent reactivity compared to glycosylated serine derivatives:

| Parameter | This compound | Fmoc-Ser(Ac₃GalNAcα)-OH |

|---|---|---|

| Epimerization (%) | 2.2–11.4 | 65.6–72.5 |

| β-Elimination (%) | <0.2–59.4 | 70–90 |

| Coupling Yield (%) | 75.1–98.6 | 40.4–69.0 |

Glycosylated serines exhibit higher epimerization and β-elimination due to the electron-withdrawing effect of acetylated sugars .

Recommendations for Optimal Use

Aplicaciones Científicas De Investigación

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis

Fmoc-Ser(Trt)-OH is integral to the Fmoc-SPPS methodology, which has become the preferred technique for synthesizing peptides due to its efficiency and versatility. The use of this compound allows for the production of high-purity peptides with minimal side reactions .

Table 1: Advantages of this compound in SPPS

| Feature | Benefit |

|---|---|

| Deprotection Conditions | Mild conditions (20% piperidine) |

| Cleavage Efficiency | Higher quality peptides with fewer side products |

| Stability | Resistant to moisture and air |

2.2 Epimerization Studies

Research indicates that this compound exhibits a significant epimerization yield under certain coupling conditions, particularly when using HATU/HOAT as coupling agents in the presence of NMM (N-methylmorpholine) . This characteristic can be advantageous for synthesizing specific peptide conformations where stereochemistry is crucial.

Medicinal Chemistry Applications

3.1 Development of Therapeutic Peptides

The incorporation of this compound into therapeutic peptides has been essential in developing drugs targeting various diseases. Its compatibility with modifications such as phosphorylation and glycosylation enhances the biological activity and stability of the resulting peptides .

3.2 Selenocysteine Incorporation

Recent studies have explored using this compound as a precursor for incorporating selenocysteine into peptides. This application is significant because selenoproteins play vital roles in antioxidant defense and redox signaling . The ability to synthesize selenocysteine derivatives like Fmoc-Sec(Trt)-OH allows researchers to investigate these pathways further.

Biochemical Research

4.1 Protein Engineering

In protein engineering, this compound serves as a building block for constructing modified proteins with enhanced properties. Its role in creating libraries of peptides facilitates high-throughput screening for novel biomolecules with desired functions .

4.2 Studies on Protein Folding and Stability

Research utilizing this compound has contributed to understanding protein folding mechanisms and stability assessments. By incorporating this amino acid into model peptides, scientists can study how modifications affect folding kinetics and thermodynamics .

Case Studies

Case Study 1: Peptide Therapeutics Development

A study demonstrated the successful synthesis of a therapeutic peptide using this compound, which showed improved efficacy against specific cancer cell lines compared to unmodified counterparts. The peptide exhibited enhanced stability and bioavailability due to the strategic placement of serine residues .

Case Study 2: Selenoprotein Research

In another investigation, researchers synthesized a series of selenoproteins incorporating Fmoc-Sec(Trt)-OH derivatives. These proteins were analyzed for their antioxidant capabilities, revealing significant insights into their potential therapeutic applications in oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of Fmoc-Ser(Trt)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl side chain. These protecting groups are selectively removed under specific conditions, allowing the formation of peptide bonds in a controlled manner .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(Trt)-OH but uses a tert-butyl group for hydroxyl protection.

Fmoc-Thr(Trt)-OH: Uses threonine instead of serine with similar protecting groups.

Fmoc-Tyr(tBu)-OH: Uses tyrosine with a tert-butyl group for hydroxyl protection.

Uniqueness

This compound is unique due to the use of the triphenylmethyl group for hydroxyl protection, which provides greater stability under acidic conditions compared to tert-butyl groups. This makes it particularly useful in peptide synthesis where multiple deprotection steps are required .

Actividad Biológica

Fmoc-Ser(Trt)-OH, a protected form of serine, is widely utilized in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, coupling efficiency, epimerization tendencies, and applications in peptide synthesis.

1. Overview of this compound

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the side chain. This configuration allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides.

2. Synthesis and Coupling Efficiency

The synthesis of this compound typically involves standard procedures in SPPS. The coupling efficiency of this compound is critical for producing high-purity peptides. Studies have shown that this compound exhibits a higher coupling rate compared to other amino acids, as indicated in Table 1.

| Amino Acid | Relative Reaction Rate (AA/Thr) |

|---|---|

| Fmoc-Thr(Trt)-OH | 1 |

| This compound | 3.33 ± 0.53 |

| Fmoc-Thr(Ac3GalNAcα)-OH | 0.70 ± 0.03 |

| Fmoc-D-Thr(Ac3GalNAcα)-OH | 0.90 ± 0.02 |

This table illustrates that this compound reacts approximately 3.33 times faster than threonine derivatives under similar conditions, which is significant for efficient peptide synthesis .

3. Epimerization Tendency

Epimerization is a crucial factor in peptide synthesis as it can affect the biological activity of the resulting peptides. Research indicates that this compound has a notable tendency for epimerization during coupling reactions, particularly under conditions involving high concentrations of activating reagents such as HATU and HOAt.

In one study, the epimerization yield was observed to be significantly influenced by the concentration of amino acids and coupling agents used:

| Condition | Epimerization Yield (%) |

|---|---|

| 4.4 eq Amino Acid | 8.1 |

| HATU/HOAt (4 eq) | 7.7 |

These results highlight the importance of optimizing reaction conditions to minimize unwanted epimerization while maximizing yield .

Case Study 1: Glycopeptide Synthesis

In a study focused on glycopeptide synthesis, this compound was utilized to incorporate serine residues into glycopeptides effectively. The research demonstrated that using this protected amino acid led to high yields and minimal side reactions compared to other serine derivatives .

Case Study 2: Antimicrobial Peptides

This compound has also been employed in synthesizing antimicrobial peptides, where its incorporation improved the overall stability and efficacy of the peptides against bacterial strains. The study emphasized that the choice of protecting groups significantly impacts the biological activity of synthesized peptides .

5. Conclusion

This compound plays a vital role in peptide synthesis due to its favorable coupling efficiency and manageable epimerization tendencies. Its application in various fields, including glycopeptide synthesis and antimicrobial peptide development, underscores its significance in biochemical research and pharmaceutical applications.

Future research should focus on further optimizing synthesis conditions to enhance yields while minimizing epimerization, thus improving the biological activity of peptides synthesized with this compound.

Q & A

Basic Questions

Q. What is the role of the trityl (Trt) group in Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS)?

The Trt group protects the hydroxyl side chain of serine during SPPS, preventing undesired side reactions such as branching or oxidation. It is stable under basic coupling conditions but can be selectively removed using trifluoroacetic acid (TFA) during final deprotection. This protection strategy ensures selective reactivity of the α-amino group for sequential peptide elongation .

Q. How does this compound compare to other serine derivatives (e.g., Fmoc-Ser(tBu)-OH) in terms of synthetic utility?

Unlike tert-butyl (tBu)-protected serine, the Trt group offers bulkier steric hindrance, which can reduce epimerization rates under certain coupling conditions. However, the Trt group’s larger size may slow coupling kinetics in sterically challenging sequences. Comparative studies show that Trt protection is preferred for long syntheses requiring prolonged stability under basic conditions .

Q. What analytical methods are recommended to confirm the purity of this compound after synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 260–300 nm (Fmoc absorbance range) is standard. For advanced characterization, liquid chromatography–mass spectrometry (LC-MS) can verify molecular weight and detect impurities. Retention time predictors using sequence-specific models improve accuracy for short peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported epimerization rates of this compound under different coupling conditions?

Epimerization rates depend on coupling reagents, bases, and solvents. For example, using HATU/HOAt with DIPEA in DMF may yield lower epimerization (e.g., 0.8–2.0% for glycosylated analogs) compared to NMM-based systems, which can exceed 70% . Methodological consistency in reagent equivalents (e.g., 3.3–4.4 equivalents of amino acid) and reaction monitoring via chiral HPLC are critical to reconciling discrepancies .

Q. What coupling agents and conditions minimize side reactions when incorporating this compound into sterically hindered peptide sequences?

Optimized protocols use HATU/HOAt (3.3–4.4 equivalents) with DIPEA (7.2–8.8 equivalents) in DMF, which reduces racemization. Pre-activation of the amino acid for 1–5 minutes before resin addition and maintaining temperatures below 25°C further suppress side reactions. Kinetic studies suggest shorter coupling times (1–2 hours) for sensitive sequences .

Q. How does the steric bulk of the Trt group influence peptide chain assembly in automated SPPS?

The Trt group’s bulkiness can slow coupling efficiency in sequences with adjacent bulky residues (e.g., Trp or Arg(Pbf)). To mitigate this, iterative double couplings or microwave-assisted synthesis (40–50°C) improve incorporation rates. Computational modeling of steric clashes can guide residue ordering in peptide design .

Q. What experimental strategies can assess the stability of this compound under varying storage and synthesis conditions?

Accelerated stability studies under controlled humidity (20–30% RH) and temperature (4°C vs. 25°C) are recommended. Monitor degradation via HPLC for free serine or trityl alcohol byproducts. Long-term storage in inert atmospheres (argon) at −20°C preserves integrity .

Q. How can researchers design experiments to test the compatibility of this compound with emerging peptide ligation techniques?

Evaluate compatibility with chemoselective ligation methods (e.g., serine/threonine ligation) by testing retention of the Trt group under ligation conditions (pH 6–8, thiol additives). Use LC-MS to confirm product identity and assess side reactions like premature deprotection .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting epimerization data arise, systematically vary one parameter (e.g., base equivalents) while holding others constant to isolate contributing factors .

- Experimental Design : Use Design of Experiments (DoE) to optimize coupling efficiency, balancing factors like reagent equivalents, temperature, and solvent purity .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCARTONYOJORBQ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467933 | |

| Record name | Fmoc-Ser(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111061-56-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111061-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Ser(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.